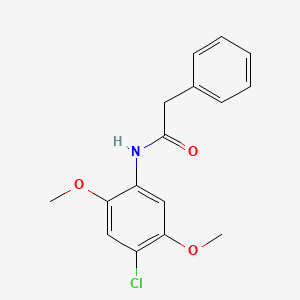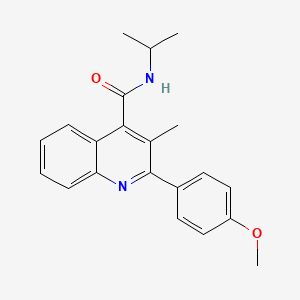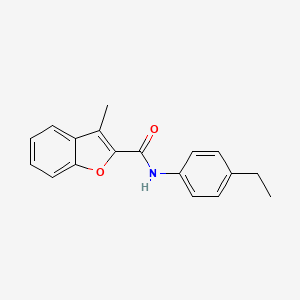![molecular formula C16H16ClNO2 B5789293 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)
3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone, also known as CPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPMP is a synthetic compound that belongs to the class of cathinones and has been found to possess stimulant properties.
Mécanisme D'action
The exact mechanism of action of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone.
Biochemical and Physiological Effects:
3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has also been found to increase dopamine and norepinephrine levels in the brain, leading to increased alertness and concentration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone in lab experiments is its ability to produce consistent and predictable effects. 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has been extensively studied, and its effects have been well documented. However, one of the limitations of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone is its potential for abuse. Due to its stimulant properties, 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has the potential to be misused, which can lead to negative consequences.
Orientations Futures
There are several future directions for research on 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone. One area of research is the development of new and more effective treatments for ADHD and narcolepsy. 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has shown promise as a treatment for these conditions, and further research is needed to explore its potential. Another area of research is the development of new drugs that are based on the structure of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone. Researchers are exploring the potential of modifying the structure of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone to create new drugs that have improved efficacy and fewer side effects.
Conclusion:
In conclusion, 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has been extensively studied for its stimulant properties and potential use as a treatment for ADHD and narcolepsy. Further research is needed to explore the potential of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone and its derivatives in the development of new and more effective treatments for these conditions.
Méthodes De Synthèse
The synthesis of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone involves the reaction between 3-chloroaniline and p-anisaldehyde in the presence of a reducing agent. The reaction takes place in an organic solvent and is followed by purification using chromatography techniques.
Applications De Recherche Scientifique
3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has been extensively studied for its potential applications in the field of medicine. It has been found to possess stimulant properties and has been used as a research tool to study the effects of stimulants on the nervous system. 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has also been studied for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
3-(3-chloroanilino)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-7-5-12(6-8-15)16(19)9-10-18-14-4-2-3-13(17)11-14/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABRHGPVOAXFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,5,7-tetramethyl-6-(4-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5789221.png)

![methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5789226.png)
![N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5789245.png)

![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)
![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5789315.png)